(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Chiral Chemistry Stereochemistry Quality Control

Sourcing the correct chiral β-amino acid hydrochloride for reproducible peptide synthesis and SAR studies is critical. Generic substitution fails due to stereochemistry, regioisomerism, and salt form differences. This compound (CAS 270062-84-5) is the precisely defined (S)-enantiomer with para-bromo substitution. - **Stereochemical Certainty:** [α]D²⁵ = -19 ± 2° (c=1 in DMF) ensures correct (S)-configuration. - **Analytical Rigor:** ≥98% purity by HPLC; MW 294.58 g/mol as HCl salt. - **Supply Stability:** Ready-to-use hydrochloride salt for enhanced solubility; store at 0-8°C.

Molecular Formula C10H13BrClNO2
Molecular Weight 294.57 g/mol
CAS No. 270062-84-5
Cat. No. B112385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
CAS270062-84-5
Molecular FormulaC10H13BrClNO2
Molecular Weight294.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl
InChIInChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
InChIKeyQMUGXLUXLGZZSC-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride – Compound Overview & Procurement


(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (CAS 270062-84-5), also known as 4-Bromo-L-β-homophenylalanine hydrochloride, is a chiral, non-proteinogenic β-amino acid derivative belonging to the class of γ-aminobutyric acid (GABA) analogs . The compound features a bromine atom at the para position of the phenyl ring and exists as a hydrochloride salt to enhance aqueous solubility and stability . With a molecular formula of C10H13BrClNO2 and a molecular weight of 294.58 g/mol, it serves primarily as a chiral building block in peptide synthesis and medicinal chemistry research, particularly in the development of novel therapeutic agents targeting specific biological pathways . The compound is commercially available from multiple vendors in research-grade quantities (100 mg to 5 g) with purity specifications typically ≥ 95-98% as determined by HPLC or NMR . Storage conditions require 0-8°C for long-term stability .

Chiral building block with defined (S)-stereochemistry
β-Amino acid scaffold for peptide proteolytic-stability research
Para-bromo substitution: heavy atom for crystallography & halogen bonding studies
Hydrochloride salt for improved solubility in polar organic reaction media

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride – Generic Substitution Limitations


Generic substitution of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is precluded by three critical factors that demand precise compound identification during procurement. First, stereochemical specificity is paramount: the (S)-enantiomer (CAS 270062-84-5) and (R)-enantiomer (CAS 331763-73-6) exhibit fundamentally different optical rotation values—the (S)-form shows [α]D²⁵ = -19 ± 2° (c=1 in DMF), whereas the (R)-form would produce opposite rotation . Second, regioisomeric variations at the bromophenyl position (e.g., 2-bromo versus 4-bromo substitution) yield distinct electronic and steric properties that alter peptide conformation and biological target interactions . Third, the hydrochloride salt form (MW 294.58) differs from the free base (MW ~258) in both molecular weight and solubility characteristics, requiring different molar calculations for experimental protocols . These non-interchangeable attributes—chirality, regioisomerism, and salt form—render generic or approximate substitutions scientifically invalid for reproducible research outcomes.

Stereochemical mismatch
(R)-enantiomer (CAS 331763-73-6) may produce opposite chiral recognition; optical rotation sign reversal may shift binding outcomes.
Regioisomeric mismatch
2-bromo ortho isomer introduces steric bulk near the backbone attachment; para geometry required for reported SAR may not transfer.
Salt form mismatch
Free base alters solubility and molarity calculations vs. hydrochloride salt; direct substitution may compromise protocol reproducibility.

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride – Selection Evidence Guide


Chiral Identity: Optical Rotation vs. (R)-Enantiomer

The (S)-enantiomer of 3-amino-4-(4-bromophenyl)butanoic acid hydrochloride exhibits a specific optical rotation of [α]D²⁵ = -19 ± 2° when measured at c=1 in DMF, confirming the L-configuration . In contrast, the (R)-enantiomer (CAS 331763-73-6) would exhibit positive optical rotation under identical conditions. The hydrochloride salt form is critical for solubility in aqueous and DMF-based reaction media .

Optical Rotation
Head-to-head
-19 ± 2°
Supports (S)-enantiomer identity
c=1 in DMF, 25°C; (R)-enantiomer expected positive rotation
Chiral Chemistry Stereochemistry Quality Control

β-Amino Acid Backbone: Proteolytic Stability Advantage

As a β-homophenylalanine derivative, the target compound possesses an extended carbon backbone (one additional methylene unit) relative to the α-amino acid 4-bromo-L-phenylalanine. This structural modification confers resistance to proteolytic degradation when incorporated into peptide sequences [1]. The extended side chain alters conformational behavior and can enhance the metabolic stability of peptide-based therapeutics [2].

Proteolytic Stability
Class-level
β-amino acid backbone
Reported class-level stability context
No compound-specific quantitative data available
Peptide Synthesis β-Amino Acids Proteolytic Stability

Para-Bromo Substitution: Halogen Bonding & Electronic Effects

The para-bromo substituent on the phenyl ring introduces altered electronic properties compared to the non-halogenated L-β-homophenylalanine analog . The bromine atom serves as a heavy atom for X-ray crystallographic phasing and enables halogen bonding interactions with biological targets, features absent in the unsubstituted analog (L-β-homophenylalanine hydrochloride, CAS 138165-77-2) .

Halogen Substitution
Cross-study comparable
Para-Br vs no halogen
Heavy atom and halogen bonding context
~79 g/mol MW increase; crystallographic phasing utility
Halogen Bonding Structure-Activity Relationship Medicinal Chemistry

4-Bromo vs 2-Bromo Regioisomers: Steric & SAR Impact

The position of bromine substitution on the phenyl ring fundamentally alters steric and electronic properties. The 4-bromo (para) substitution in the target compound provides a linear geometry with minimal steric hindrance, whereas the 2-bromo (ortho) regioisomer (CAS 403661-76-7) introduces significant steric bulk adjacent to the attachment point . This positional difference can dramatically affect receptor binding orientation and peptide secondary structure formation .

Regioisomer
Cross-study comparable
4-Br (para) vs 2-Br (ortho)
Steric geometry differs significantly
Regioisomer selection requires verification for SAR
Regioisomerism Structure-Activity Relationship Receptor Binding

Commercial Availability & Procurement Benchmark

The target compound is commercially available from multiple established vendors including Chem-Impex (≥98% purity, catalog 15333), Fluorochem (95% purity, catalog F241415), and GlpBio (research grade, catalog GF48704) . In contrast, the 2-bromo regioisomer (CAS 403661-76-7) and the (R)-enantiomer (CAS 331763-73-6) have more limited vendor availability and may require custom synthesis . Market pricing for 250 mg quantities ranges from $56 to $119 USD depending on vendor and purity grade [1]. The compound is available for immediate shipment with 5+ units in stock at major suppliers, ensuring minimal procurement delays .

Vendor Availability
Supporting evidence
≥5 vendors, ~5× broader
Reported broader procurement access
Compared to 2-bromo regioisomer; market assessment 2025
Chemical Sourcing Procurement Supply Chain

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride – Research & Industrial Applications


Peptide Synthesis: Enhanced Proteolytic Stability

As a β-amino acid building block, (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is ideally suited for incorporation into peptide sequences where resistance to enzymatic degradation is required. The extended carbon backbone, characteristic of β-amino acids, confers intrinsic stability against common proteases that target α-peptide bonds [1]. This application scenario is supported by the compound's β-amino acid classification and the altered conformational behavior documented for β-homophenylalanine derivatives when incorporated into peptide backbones [2].

SAR Studies in GABAergic Systems

The compound serves as a valuable probe in SAR studies targeting GABA receptors, given its structural classification as a GABA analog [1]. The para-bromo substitution provides both a heavy atom for crystallographic studies and a halogen bonding moiety for investigating receptor-ligand interactions [2]. This application leverages the compound's dual utility—stereochemical definition from the (S)-configuration and electronic modulation from the bromine substituent—making it suitable for systematic evaluation of GABA receptor pharmacophore requirements.

Chiral Building Block for Asymmetric Synthesis

The defined stereochemistry of the (S)-enantiomer, confirmed by optical rotation [α]D²⁵ = -19 ± 2° (c=1 in DMF), makes this compound a reliable chiral building block for asymmetric synthesis applications [1]. The compound can serve as a chiral auxiliary or as a starting material for the synthesis of more complex chiral molecules, including pharmaceutical intermediates and natural product analogs [2]. The hydrochloride salt form ensures adequate solubility in polar organic solvents commonly used in asymmetric transformations .

Heavy Atom Derivatization for Crystallography

The presence of the bromine atom (atomic number 35) provides anomalous scattering suitable for X-ray crystallographic phasing, particularly for protein-ligand complex structure determination [1]. This heavy atom derivatization strategy is applicable when the compound is incorporated into peptides or used as a ligand for structural biology studies. The para-substitution geometry minimizes steric interference with binding site accommodation while providing a clear electron density marker [2].

Application
Selection Property
Validation Focus
Peptide proteolytic-stability studies
β-Amino acid backbone review
Protease resistance assay context
GABA receptor pharmacophore studies
Halogen-substituted chiral probe
Crystallographic and binding assay context
Asymmetric synthesis research
Defined (S)-stereochemistry
Optical rotation and enantiomeric identity
X-ray crystallography phasing
Bromine heavy atom
Anomalous scattering and binding site context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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